SARD279

Androgen Receptor Degradation PROTAC Prostate Cancer

Enzalutamide resistance in CRPC research demands tools that eliminate AR protein rather than merely antagonize it. SARD279 solves this by employing hydrophobic-tag-mediated Hsp70/CHIP recruitment to degrade AR, retaining activity in AR-F876L mutant and high-androgen environments where enzalutamide fails. - DC50 1099 nM, Dmax 69% in VCaP cells; IC50 156 nM for AR-dependent gene inhibition - Active in enzalutamide-resistant models; compatible with nano-liposomal co-delivery with Hsp90 inhibitors - Supplied with rigorous analytical documentation; global shipping under ambient conditions

Molecular Formula C33H41F3N4O5S
Molecular Weight 662.77
Cat. No. B1193473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARD279
SynonymsSARD-279;  SARD279;  SARD 279
Molecular FormulaC33H41F3N4O5S
Molecular Weight662.77
Structural Identifiers
SMILESO=C(OCCOCCNC(CCCN(C(N1C2=CC=C(C#N)C(C(F)(F)F)=C2)=S)C(C)(C)C1=O)=O)CC34CC5CC(C4)CC(C5)C3
InChIInChI=1S/C33H41F3N4O5S/c1-31(2)29(43)40(25-6-5-24(20-37)26(15-25)33(34,35)36)30(46)39(31)8-3-4-27(41)38-7-9-44-10-11-45-28(42)19-32-16-21-12-22(17-32)14-23(13-21)18-32/h5-6,15,21-23H,3-4,7-14,16-19H2,1-2H3,(H,38,41)
InChIKeyNUYCVTGYOUGRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SARD279 Compound Overview


SARD279 (CAS 1489236-55-6) is a selective androgen receptor degrader (SARD) that employs a hydrophobic tagging mechanism to induce proteasomal degradation of the androgen receptor (AR) [1]. The compound consists of the high-affinity AR ligand RU59063 conjugated via a short 8-atom ester linker to an adamantyl hydrophobic tag, which recruits the Hsp70/CHIP chaperone machinery to ubiquitinate and degrade AR [1]. SARD279 reduces AR protein levels with a DC50 of 1 μM (1099 nM) and a Dmax of 69% in VCaP prostate cancer cells [2]. Unlike competitive AR antagonists such as enzalutamide, SARD279 eliminates AR protein rather than merely blocking its transcriptional activity, enabling antiproliferative effects even in enzalutamide-resistant cellular models [1].

1
Degrader mechanism
Hydrophobic-tag-based SARD; AR degradation via Hsp70/CHIP, distinct from VHL/CRBN PROTACs
2
Selective AR targeting
Near-complete AR degradation with no GR degradation, supporting AR-pathway-specific studies
3
Resistance-model fit
Retains antiproliferative activity in enzalutamide-resistant models (AR-F876L, high-androgen)

SARD279 Procurement: Mechanism-Specific Differentiation


Androgen receptor-targeting compounds in prostate cancer research encompass distinct mechanistic classes—competitive antagonists (enzalutamide), PROTAC degraders (ARCC-4, ARD-2585), and hydrophobic-tag-based SARDs (SARD279, SARD033)—that are not functionally interchangeable [1]. PROTACs such as ARCC-4 achieve superior degradation potency (DC50 = 5 nM, Dmax = 98%) but rely on recruitment of the VHL E3 ligase and are susceptible to the hook effect, whereas SARD279 operates through Hsp70/CHIP-mediated degradation with a fundamentally different resistance profile [1]. Even within the SARD class, SARD279 differs from SARD033 in linker length (8-atom ester vs. longer ether linkage), resulting in a 37-fold vs. 300-fold reduction in AR binding affinity relative to the parent ligand RU59063, and distinct IC50 values for AR-dependent gene expression inhibition (156 nM vs. 293 nM) [2]. These mechanistic and structure-activity differences directly translate to divergent efficacy in enzalutamide-resistant models, making generic substitution scientifically unsound.

SARD279
Hsp70/CHIP-mediated degradation; inherent AR antagonism + degradation dual mode
vs
PROTACs (ARCC-4)
VHL E3 ligase-dependent; hook-effect susceptible; degradation kinetics and E3 context may not transfer
SARD279
8-atom ester linker; AR binding affinity reduction ~37-fold vs parent ligand
vs
SARD033
Longer ether linkage; ~300-fold binding reduction; distinct gene expression IC50 profile may shift assay interpretation
SARD279
Eliminates AR protein; antiproliferative even in AR-F876L mutant cells
vs
Enzalutamide
Competitive antagonist only; no AR degradation; agonistic in AR-F876L context; resistance profile may differ fundamentally

SARD279 Quantitative Differentiation Evidence


AR Degradation Potency vs PROTAC Degrader

In a direct head-to-head comparison in VCaP cells treated for 20 hours, SARD279 achieved 50% AR degradation (DC50) at 1099 nM with a maximum degradation (Dmax) of 69%, as quantified by western blot band intensity [1]. By contrast, the PROTAC degrader ARCC-4 (compound 2c) achieved a DC50 of 5 nM and Dmax of 98%, representing approximately 220-fold greater degradation potency [1]. Enzalutamide showed no AR degradation (Dmax not applicable), confirming that competitive antagonists do not reduce AR protein levels [1].

AR Degradation vs PROTAC
Head-to-head
DC50 = 1099 nM; Dmax = 69% (SARD279) vs DC50 = 5 nM; Dmax = 98% (ARCC-4). Enzalutamide: no degradation. VCaP cells, 20 h, western blot.
Supports mechanistically distinct degradation profile via Hsp70, relevant when VHL E3 context confounds PROTAC interpretation.
Reported rank within tested set; absolute DC50 values are model-dependent.
Androgen Receptor Degradation PROTAC Prostate Cancer DC50

Dual-Mode Activity: Gene Expression Inhibition and AR Degradation

SARD279 exhibits a dual mode of action: it inhibits AR-dependent gene expression (IC50 = 156 nM in an ARE-driven luciferase reporter assay in 293 cells) approximately 7-fold more potently than it degrades AR protein (DC50 = 1099 nM) [1]. This contrasts with the closely related SARD analogue SARD033, which shows an IC50 of 293 nM for gene expression inhibition—making SARD279 approximately 1.9-fold more potent than SARD033 in this assay [1]. The 10-fold gap between gene expression IC50 and degradation DC50 suggests that SARD279 blocks AR target gene expression through combined pharmacological antagonism of AR signaling and AR depletion, a multimodal mechanism not observed with pure competitive antagonists or PROTACs that lack inherent AR antagonism [1].

Dual-mode pharmacology
Head-to-head
Gene expression IC50 = 156 nM (SARD279) vs 293 nM (SARD033). Degradation DC50 = 1099 nM. ~7-fold separation between IC50 and DC50.
Enables concentration-dependent dissection of AR antagonism versus degradation contributions to pathway response.
ARE-luciferase reporter in HEK293 cells; degradation in LNCaP cells.
AR Signaling Inhibition Gene Expression Dual Pharmacology IC50

Antiproliferative Activity in Enzalutamide-Resistant Models

In LNCaP prostate cancer cells supplemented with 1 nM of the synthetic androgen R1881—a condition that mimics intratumoral androgen synthesis and abolishes enzalutamide's antiproliferative activity—SARD279 retained its antiproliferative effect [1]. Similarly, in LNCaP cells engineered to express the AR-F876L mutation (which converts enzalutamide from an antagonist into an agonist), SARD279 exhibited antiproliferative effects while enzalutamide paradoxically stimulated cell proliferation [1]. SARD279 was also shown to be as effective as enzalutamide in suppressing proliferation of human prostate cancer cells, while additionally suppressing proliferation of enzalutamide-resistant prostate cancer cells [2]. This resistance-overcoming activity is attributed to SARD279's mechanism of eliminating AR protein via the ubiquitin-proteasome system rather than merely occupying the ligand-binding domain [1].

Enzalutamide-resistant models
Head-to-head
SARD279 retains antiproliferative activity under 1 nM R1881 and in AR-F876L mutant LNCaP cells. Enzalutamide: activity abolished (R1881) or becomes agonistic (F876L).
Supports resistance-overcoming model-response context; AR protein elimination may circumvent ligand-binding domain mutation effects.
Qualitative comparison; proliferation measured over 9 days by vital dye staining.
Enzalutamide Resistance CRPC F876L Mutation Antiproliferation

Target Selectivity: AR Over Glucocorticoid Receptor

SARD279-mediated protein degradation is selective for the androgen receptor (AR). In LNCaP prostate cancer cells, SARD279 treatment resulted in near-complete degradation of AR, whereas the glucocorticoid receptor (GR)—another steroid receptor not recognized by the parent AR ligand RU59063—was not degraded under the same experimental conditions [1]. This selectivity profile is consistent with the compound's design, wherein target engagement is dictated by the RU59063-derived AR ligand moiety, and degradation is triggered only upon AR binding and subsequent Hsp70/CHIP recruitment by the adamantyl hydrophobic tag [1].

AR vs GR selectivity
Supporting evidence
Near-complete AR degradation in LNCaP cells; no GR degradation detected under same conditions. Consistent with RU59063-derived AR ligand specificity.
Supports AR-pathway-specific studies without confounding GR modulation, relevant for compensatory resistance mechanism research.
Western blot endpoint; GR upregulation context requires pathway-specific review.
AR Selectivity Glucocorticoid Receptor Off-Target Nuclear Receptor

AR-Dependent Proliferation Suppression vs Enzalutamide

In androgen-dependent LNCaP prostate cancer cells, SARD279 suppressed cell proliferation with similar efficacy to the FDA-approved AR antagonist enzalutamide (MDV3100) within 2 days of treatment, as measured by vital dye staining and hemocytometry over a 9-day period [1]. By contrast, proliferation of AR-independent cell lines—HEK293T (human embryonic kidney) and PC3 (AR-negative prostate cancer)—was unaffected by SARD279, SARD033, or enzalutamide, confirming that the antiproliferative activity of SARD279 is specifically mediated through AR-dependent pathways rather than non-specific cytotoxicity [1]. This AR-dependent specificity distinguishes SARD279 from broadly cytotoxic chemotherapeutic agents and supports its use as a pathway-selective research tool.

AR-dependent proliferation
Head-to-head
SARD279 suppressed LNCaP proliferation comparably to enzalutamide within 2 days. No effect on AR-independent HEK293T or PC3 cells.
Reported AR-pathway-dependent antiproliferative context; supports use as comparator compound for degradation vs occupancy studies.
Comparable efficacy reported; no significant difference noted. Hemocytometry over 9 days.
Prostate Cancer LNCaP Cell Proliferation Enzalutamide Comparator

SARD279 Research Application Scenarios


Enzalutamide-Resistant Prostate Cancer Models

SARD279 is ideally suited for laboratories investigating the mechanisms of enzalutamide resistance in castration-resistant prostate cancer (CRPC). Its demonstrated ability to retain antiproliferative activity in both high-androgen environments (1 nM R1881) and AR-F876L mutant backgrounds—two clinically relevant resistance mechanisms where enzalutamide fails or becomes agonistic—makes it a critical tool compound for dissecting resistance pathways [1]. Researchers can use SARD279 as a positive control to confirm that observed resistance phenotypes are specifically attributable to AR ligand-binding domain pharmacology rather than global AR-independence [1].

Comparative Studies of Degradation Modalities

SARD279 serves as a key reference compound for studies comparing distinct targeted protein degradation mechanisms. Its hydrophobic-tag-based Hsp70/CHIP recruitment mechanism differs fundamentally from VHL- or CRBN-recruiting PROTACs such as ARCC-4 (DC50 = 5 nM) and ARD-2585 (DC50 ≤ 0.1 nM) [1][2]. In head-to-head experimental designs, SARD279 enables researchers to control for degradation mechanism-specific variables including E3 ligase dependence, hook-effect susceptibility, degradation kinetics, and the contribution of inherent AR antagonism to overall pharmacological effects—parameters critical for rational degrader design [1].

Dual-Mode AR Pharmacology: Antagonism vs Degradation

The ~7-fold separation between SARD279's gene expression inhibition IC50 (156 nM) and its AR degradation DC50 (1099 nM) provides a unique experimental window for dose-ranging studies that can dissect the relative contributions of competitive AR antagonism versus AR protein depletion to downstream transcriptional and phenotypic outcomes [1]. This concentration-dependent mechanistic bifurcation is not readily achievable with pure antagonists (no degradation) or highly potent PROTACs (degradation and downstream effects are tightly coupled at similar concentrations) [1].

Combination Nano-Delivery for Castration-Resistant Prostate Cancer

SARD279 has been successfully incorporated into a bioreducible liposomal nano-delivery system for co-administration with the Hsp90 inhibitor 17-AAG (tanespimycin), demonstrating effective suppression of castration-resistant prostate cancer cell proliferation in vitro [1]. Given that Hsp90 inhibition with geldanamycin was shown to enhance SARD279-mediated AR degradation at sub-DC50 concentrations via upregulation of Hsp70 levels, this nano-formulation approach represents a rational combination strategy that leverages SARD279's mechanism-specific pharmacology for enhanced therapeutic effect [1][2].

Application
Selection Property
Validation Focus
Enzalutamide-resistant prostate cancer models
Resistance-overcoming model-response context
AR-F876L mutation and high-androgen condition endpoints
Comparative degradation modality studies
Hsp70/CHIP mechanism distinct from VHL/CRBN PROTACs
E3 ligase dependence, hook-effect, and degradation kinetics review
Dual-mode AR pharmacology dissection
Concentration-dependent antagonism vs degradation window
Gene expression IC50 and AR degradation DC50 dose-ranging context
Combination nano-delivery research
Bioreducible liposomal formulation compatibility
Co-administration with Hsp90 inhibitor exposure-model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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